6‑Bromo Substitution Enhances Analgesic Potency Over 6‑Methyl and 6‑Ethyl Analogs in the Ketorolac Scaffold
In a systematic SAR study of 5‑benzoyl‑pyrrolizine‑1‑carboxylic acid derivatives, the 6‑bromo analog (compound 156) exhibited greater analgesic potency than both the 6‑methyl (compound 145) and 6‑ethyl (compounds 154, 155) congeners [1]. This establishes a class‑level advantage of 6‑bromo substitution for analgesic endpoints.
| Evidence Dimension | Analgesic activity (in vivo, mouse writhing assay) |
|---|---|
| Target Compound Data | 6‑bromo analog (156) – more potent than 6‑methyl and 6‑ethyl analogs (exact ED50 values not digitized in available source) |
| Comparator Or Baseline | 6‑methyl (145) – strong anti‑inflammatory and analgesic activity; 6‑ethyl (154, 155) – decreased analgesic activity |
| Quantified Difference | Qualitative rank order: 6‑Br > 6‑CH₃ > 6‑C₂H₅ for analgesic potency |
| Conditions | Mouse abdominal writhing model; compounds administered orally (Muchowski et al., J. Med. Chem. 1985) |
Why This Matters
This rank-order potency trend positions the 6‑bromo compound as a preferred intermediate for medicinal chemistry programs targeting analgesic pyrrolizine derivatives.
- [1] Muchowski, J. M. et al. (1985). J. Med. Chem. 28(8), 1037–1049 (via ScienceDirect Topics: Pyrrolizine Derivative, lines 189‑194). View Source
